N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide
Description
N-[2-(4-tert-Butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide is a synthetic small molecule featuring a chromen-4-one (chromone) core substituted at the 2-position with a 4-tert-butylphenyl group and at the 6-position with a furan-2-carboxamide moiety. Chromones are known for their bioactivity, particularly in anti-inflammatory, antimicrobial, and anticancer contexts.
Properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-24(2,3)16-8-6-15(7-9-16)22-14-19(26)18-13-17(10-11-20(18)29-22)25-23(27)21-5-4-12-28-21/h4-14H,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEABOALBRWEMCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide is the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3CL Protease . This protease plays a crucial role in the life cycle of the SARS-CoV, making it an attractive target for therapeutic intervention.
Mode of Action
Unlike the majority of reported coronavirus 3CL protease inhibitors that act via covalent modification of the enzyme, this compound is a noncovalent SARS-CoV 3CL protease inhibitor . It interacts with the enzyme’s binding pockets (S1’, S1, and S2), inhibiting its activity.
Biochemical Pathways
The compound’s interaction with the SARS-CoV 3CL protease disrupts the protease’s ability to process the polyproteins that are necessary for the replication of the virus. This disruption of the viral life cycle prevents the virus from proliferating within the host organism.
Biological Activity
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide is a synthetic compound that belongs to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, targets, and research findings.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 425.49 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which is crucial for its biological activity.
The primary target of this compound is believed to be mitochondrial complex II. The inhibition of this complex disrupts the electron transport chain and the citric acid cycle, leading to decreased cellular energy production. This mechanism is significant in various therapeutic contexts, particularly in cancer and neurodegenerative diseases.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The ability to scavenge free radicals is attributed to the chromenone core structure, which can stabilize free radicals through resonance.
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory potential by targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Inhibition of these enzymes can lead to reduced inflammation and pain, making it a candidate for treating inflammatory diseases.
3. Neuroprotective Effects
Studies have shown that derivatives of chromenone compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease treatment. For instance, related compounds demonstrated IC50 values ranging from 10 μM to 34 μM against these enzymes, indicating potential in cognitive enhancement therapies.
Case Studies
-
In Vitro Studies : A recent study evaluated a series of chromenone derivatives against cholinesterases and found that specific substitutions on the chromenone core significantly enhanced inhibitory activity against AChE and BChE .
Compound AChE IC50 (µM) BChE IC50 (µM) 2b 15.2 9.2 3e 5.4 9.9 - Antioxidant Evaluation : Another study assessed the free radical scavenging activity of various chromenone derivatives, revealing that those with hydroxyl substitutions exhibited higher antioxidant capacity compared to their counterparts without such groups .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Chromenone Core : This is achieved through a condensation reaction between a phenolic derivative and an aldehyde under acidic conditions.
- Introduction of tert-butyl Group : The tert-butylphenyl group is introduced via Friedel-Crafts alkylation using tert-butylbenzene in the presence of a Lewis acid catalyst.
- Final Amide Formation : The final product is obtained by reacting the intermediate with furan-2-carboxylic acid derivatives under appropriate conditions.
Comparison with Similar Compounds
Table 1: Key Structural and Spectral Differences
*Calculated molecular weight based on formula.
Key Observations :
- Hydrogen Bonding : All compounds exhibit NH signals in 1H NMR (δ ~10 ppm), confirming the carboxamide group’s role in intermolecular interactions .
- Crystallinity: The thiazolidinone-containing analog forms extensive N–H⋯O and C–H⋯O hydrogen bonds, stabilizing its triclinic crystal lattice (space group P1) . The target compound’s tert-butyl group may disrupt π-π stacking observed in methoxy analogs (Cg–Cg distance: ~3.8 Å) .
Pharmacological Implications
While direct bioactivity data for the target compound is unavailable, structural analogs provide insights:
- Chromone-Thiazolidinone Hybrids: Exhibit antifungal activity due to dual pharmacophore synergy .
- Methoxy-Substituted Analogs : Lower logP values (~2.5) suggest reduced cellular uptake compared to the target compound (estimated logP ~3.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
